molecular formula C25H32O8 B1246968 Aceroside B1

Aceroside B1

Cat. No.: B1246968
M. Wt: 460.5 g/mol
InChI Key: JTRDCQXYJNZURE-SQESJSQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aceroside B1 is a natural product found in Acer nikoense with data available.

Scientific Research Applications

Inhibition of Nitric Oxide Production

Aceroside B1, along with other compounds, was isolated from the stem bark of Acer nikoense, a Japanese folk medicine. This study found that this compound exhibits inhibitory activity on nitric oxide production in lipopolysaccharide-activated macrophages. This suggests potential anti-inflammatory properties of this compound, as nitric oxide plays a significant role in inflammation and immune responses (Morikawa et al., 2003).

Properties

Molecular Formula

C25H32O8

Molecular Weight

460.5 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(10R)-10-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-4-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C25H32O8/c26-14-21-22(28)23(29)24(30)25(33-21)32-19-12-8-16-5-9-17(27)4-2-1-3-15-6-10-18(11-7-15)31-20(19)13-16/h6-8,10-13,17,21-30H,1-5,9,14H2/t17-,21-,22-,23+,24-,25-/m1/s1

InChI Key

JTRDCQXYJNZURE-SQESJSQNSA-N

Isomeric SMILES

C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CC[C@@H](C1)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC(C1)O)OC4C(C(C(C(O4)CO)O)O)O

Synonyms

aceroside B1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aceroside B1
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Reactant of Route 5
Aceroside B1
Reactant of Route 6
Aceroside B1

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